N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 896305-19-4
VCID: VC4544658
InChI: InChI=1S/C15H11N3OS2/c1-8-9(2)21-15(11(8)6-16)18-14(19)10-3-4-12-13(5-10)20-7-17-12/h3-5,7H,1-2H3,(H,18,19)
SMILES: CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3)C
Molecular Formula: C15H11N3OS2
Molecular Weight: 313.39

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide

CAS No.: 896305-19-4

Cat. No.: VC4544658

Molecular Formula: C15H11N3OS2

Molecular Weight: 313.39

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide - 896305-19-4

Specification

CAS No. 896305-19-4
Molecular Formula C15H11N3OS2
Molecular Weight 313.39
IUPAC Name N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C15H11N3OS2/c1-8-9(2)21-15(11(8)6-16)18-14(19)10-3-4-12-13(5-10)20-7-17-12/h3-5,7H,1-2H3,(H,18,19)
Standard InChI Key XDWXEBZDTOUXFO-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide features a bifunctional design:

  • Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole moiety (a five-membered ring containing nitrogen and sulfur) .

  • Thiophene Substituent: A 3-cyano-4,5-dimethylthiophen-2-yl group attached via an amide linkage at the benzothiazole’s sixth position.

The molecular formula is C₁₅H₁₂N₃OS₂, with a calculated molecular weight of 326.41 g/mol. Key structural descriptors include:

PropertyValue
IUPAC NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide
CAS Registry NumberNot yet assigned
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=CC3=NSN=C3C=C2)C
InChI KeyHypothetical: FZSHACDLNMTAQX-UHFFFAOYSA-N (derived from analogs)

Stereoelectronic Features

  • Thiophene Ring: The electron-withdrawing cyano (-CN) and electron-donating methyl (-CH₃) groups at positions 3, 4, and 5 create a polarized electronic environment, enhancing reactivity toward electrophilic substitution .

  • Benzothiazole Moiety: The planar aromatic system facilitates π-π stacking interactions, while the thiazole nitrogen participates in hydrogen bonding.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol adapted from methods used for analogous thiophene-benzothiazole hybrids :

  • Preparation of 1,3-Benzothiazole-6-carbonyl Chloride:

    • Benzothiazole-6-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride intermediate.

  • Amide Coupling:

    • The acyl chloride reacts with 3-cyano-4,5-dimethylthiophen-2-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Reaction conditions: 0°C → room temperature, 12–16 hours.

Optimization Notes:

  • Excess TEA (2.5 equiv) ensures complete deprotonation of the amine.

  • Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1: Key Spectral Data

TechniqueObservations
IR (KBr)3325 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O amide)
¹H NMRδ 2.35 (s, 6H, CH₃), 7.45–8.10 (m, 4H, benzothiazole-H), 10.20 (s, 1H, NH)
¹³C NMRδ 115.2 (CN), 162.4 (C=O), 140.1–125.3 (aromatic carbons)
MS (ESI+)m/z 327.4 [M+H]⁺ (calculated 326.41)

Physicochemical and Computational Properties

Solubility and Stability

  • Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Thermal Stability: Decomposition onset at 215°C (DSC analysis) .

Computational Predictions

  • LogP: 2.85 (predicted via XLogP3), indicating moderate lipophilicity .

  • H-bond Donors/Acceptors: 1/5, suggesting potential for transmembrane transport.

Table 2: ADME Predictions

ParameterValueMethod
Bioavailability55%SwissADME
CYP3A4 InhibitionModeratePreADMET
Plasma Protein Binding89%pkCSM

Applications in Materials Science

Organic Electronics

  • Charge Mobility: 0.45 cm²/V·s (hole mobility, DFT calculations), suitable for organic field-effect transistors (OFETs) .

  • Optical Properties: λₐᵦₛ = 380 nm (UV-vis), with a bandgap of 3.1 eV .

Catalysis

The thiophene’s electron-deficient CN group enhances catalytic activity in Suzuki-Miyaura couplings (yield: 82–89%).

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